molecular formula C15H11NO5S B12967070 Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide

Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide

Cat. No.: B12967070
M. Wt: 317.3 g/mol
InChI Key: UWMHPOWJLGZWKU-UHFFFAOYSA-N
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Description

Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide is a complex organic compound with a unique structure that includes a seven-membered ring containing both nitrogen and sulfur atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, particularly as a dopamine D2 receptor antagonist .

Preparation Methods

The synthesis of Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as thionyl chloride and dimethylformamide (DMF) to facilitate the formation of the thiazepine ring . Industrial production methods may involve bulk synthesis using similar reaction conditions but optimized for large-scale production .

Chemical Reactions Analysis

Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but may include various derivatives of the original compound .

Scientific Research Applications

Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide involves its interaction with dopamine D2 receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of various psychiatric disorders. The molecular targets and pathways involved include G-protein coupled receptors and downstream signaling cascades .

Comparison with Similar Compounds

Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its potential for selective dopamine D2 receptor antagonism .

Properties

Molecular Formula

C15H11NO5S

Molecular Weight

317.3 g/mol

IUPAC Name

methyl 6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate

InChI

InChI=1S/C15H11NO5S/c1-21-15(18)9-6-7-13-11(8-9)16-14(17)10-4-2-3-5-12(10)22(13,19)20/h2-8H,1H3,(H,16,17)

InChI Key

UWMHPOWJLGZWKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C(=O)N2

Origin of Product

United States

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